3-Bromo-5-isocyanatopyridine
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Overview
Description
3-Bromo-5-isocyanatopyridine is an organic compound with the molecular formula C6H3BrN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and an isocyanate group at the fifth position on the pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isocyanatopyridine typically involves the bromination of 5-isocyanatopyridine. One common method includes the reaction of 5-isocyanatopyridine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. This ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-isocyanatopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction Reactions: Although less common, the pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition Reactions: Alcohols or amines in the presence of catalysts like triethylamine.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Addition Products: Urethanes or ureas from reactions with alcohols or amines.
Scientific Research Applications
3-Bromo-5-isocyanatopyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-isocyanatopyridine exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity is exploited in various applications, including the development of enzyme inhibitors where the compound can irreversibly modify the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
3-Bromo-5-nitropyridine: Similar structure but with a nitro group instead of an isocyanate group.
3-Chloro-5-isocyanatopyridine: Similar structure but with a chlorine atom instead of a bromine atom.
5-Isocyanatopyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-5-isocyanatopyridine is unique due to the combination of the bromine atom and the isocyanate group, which provides a distinct reactivity profile
Properties
IUPAC Name |
3-bromo-5-isocyanatopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYUZGELZQGCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640449 |
Source
|
Record name | 3-Bromo-5-isocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167951-51-1 |
Source
|
Record name | 3-Bromo-5-isocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 167951-51-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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